Enhanced Lipophilicity: 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole vs. 2-(Methylthio)imidazole
The introduction of the -SCF3 group in 2-[(trifluoromethyl)sulfanyl]-1H-imidazole dramatically increases lipophilicity compared to a common non-fluorinated analog, 2-(methylthio)imidazole. This is quantified by the calculated partition coefficient (XLogP3). The target compound exhibits an XLogP3 of 2.1, whereas 2-(methylthio)imidazole has an XLogP3 of 1.4 [1]. This represents a 50% increase in computed lipophilicity, which is a key driver for improved membrane permeability and altered pharmacokinetic profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-(Methylthio)imidazole: 1.4 |
| Quantified Difference | +0.7 (50% increase) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem data). |
Why This Matters
This quantifiable increase in lipophilicity is a primary differentiator for researchers designing compounds for CNS penetration or enhanced cellular uptake, where a more lipophilic scaffold is required.
- [1] PubChem. (2025). 2-((trifluoromethyl)sulfanyl)-1H-imidazole (CID 13697289). XLogP3-AA value: 2.1. View Source
